5-Aminofuran-2-carbonitrile
Description
5-Aminofuran-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group at the 5-position and a cyano group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The amino group enhances nucleophilicity, while the electron-withdrawing cyano group stabilizes the aromatic system, influencing reactivity in cross-coupling and cyclization reactions .
Properties
Molecular Formula |
C5H4N2O |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
5-aminofuran-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 |
InChI Key |
BLFZGWCFINXIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminofuran-2-carbonitrile typically involves the reaction of furan derivatives with nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furancarboxaldehyde with ammonia and cyanide sources can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Aminofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitrofurans or nitrosofurans.
Reduction: Aminofurans.
Substitution: Halogenated or sulfonated furans
Scientific Research Applications
5-Aminofuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Aminofuran-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making it a valuable compound in biochemical research .
Comparison with Similar Compounds
5-Iodofuran-2-carbonitrile
4-Acetyl-2-Amino-5-Methylfuran-3-carbonitrile
- Structure : Contains acetyl and methyl groups at the 4- and 5-positions, respectively.
- Properties : The acetyl group introduces ketone reactivity (e.g., nucleophilic additions), while the methyl group enhances lipophilicity. Classified as hazardous (H302, H315) due to irritant properties .
- Applications: Potential precursor for heterocyclic expansions via ketone-amine condensations .
5-Chloromethyl-furan-2-carbonitrile
- Structure : Chloromethyl substituent at the 5-position (MW: 141.56 g/mol).
- Properties : The chloromethyl group enables nucleophilic substitutions (e.g., SN2 reactions) but increases toxicity risks.
- Applications : Intermediate in agrochemical synthesis, leveraging chlorine’s leaving group ability .
Heterocyclic Variants Beyond Furan
2-Chlorothiazole-5-carbonitrile
- Structure : Thiazole ring replaces furan, with chlorine at the 2-position.
- Properties : Thiazole’s aromaticity enhances thermal stability. Chlorine’s electronegativity directs electrophilic substitutions to the 4-position.
- Applications : Key building block for bioactive thiazole derivatives, including kinase inhibitors .
5-Amino-2-methyloxazole-4-carbonitrile
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
- Structure : Thiophene core with nitroaniline and methyl groups.
- Properties : Nitro group enhances electron deficiency, enabling charge-transfer complexes. Thiophene’s sulfur atom improves π-stacking in materials science.
- Applications: Non-linear optical materials and conductive polymers .
Complex Furan-Embedded Systems
2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile
- Structure: Furan fused to a cyclohexenone system.
- Properties: The conjugated enone system allows Diels-Alder reactions. Steric hindrance from the cyclohexene ring may limit accessibility to the amino group.
- Applications: Template for natural product synthesis (e.g., terpenoid analogs) .
2-Amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Structure: Chromene-furan hybrid with trichlorophenyl and amino groups.
- Chromene’s fused ring system enhances rigidity.
- Applications : Investigated for antitumor and antiparasitic activity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |
|---|---|---|---|---|
| This compound | C₅H₄N₂O | 108.10 | 5-NH₂, 2-CN | Pharmaceutical intermediates |
| 5-Iodofuran-2-carbonitrile | C₅H₂INO | 233.99 | 5-I, 2-CN | Radiolabeling, catalysis |
| 4-Acetyl-2-amino-5-methylfuran-3-carbonitrile | C₈H₈N₂O₂ | 164.16 | 4-COCH₃, 5-CH₃ | Heterocyclic synthesis |
| 2-Chlorothiazole-5-carbonitrile | C₄HClN₂S | 144.58 | 2-Cl, thiazole core | Kinase inhibitors |
| 5-Chloromethyl-furan-2-carbonitrile | C₆H₄ClNO | 141.56 | 5-CH₂Cl | Agrochemical synthesis |
Research Findings and Trends
- Electronic Effects: Amino and cyano groups in this compound synergistically activate the furan ring for electrophilic substitutions, outperforming halogenated analogs in regioselectivity .
- Safety Profiles: Amino-substituted furans (e.g., this compound) generally exhibit lower acute toxicity compared to chlorinated or nitro-containing variants (e.g., H302 hazards in acetylated derivatives) .
- Material Science Potential: Thiophene and thiazole analogs demonstrate superior charge transport properties, positioning them as preferred candidates for organic electronics over furan derivatives .
Biological Activity
5-Aminofuran-2-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
1. Chemical Structure and Synthesis
This compound is characterized by its furan ring structure with an amino group and a carbonitrile substituent. The synthesis of this compound typically involves the reaction of furan derivatives with various reagents to introduce the amino and carbonitrile functionalities.
Synthesis Overview:
- Starting Materials: Furan derivatives, cyanide sources, and amine reactants.
- Methods: Employing techniques such as nucleophilic substitution and cyclization reactions to form the desired compound.
2.1 Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (T-47D) and leukemia (HL-60).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo 205 | 1.66 | Induction of apoptosis via caspase activation |
| OVCAR-4 | 73.14% | Inhibition of EGFR/COX-2 pathways |
| HL-60 | 49.95% | Cell cycle arrest in G1 phase |
The induction of apoptosis was confirmed through increased annexin V staining and elevated levels of caspase-3, indicating a robust apoptotic response in treated cells .
2.2 Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been recognized for its anti-inflammatory effects. The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
- COX Inhibition: Effective against both COX-1 and COX-2 isoenzymes, leading to reduced production of pro-inflammatory mediators .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- EGFR Inhibition: The compound interacts with the epidermal growth factor receptor (EGFR), disrupting signaling pathways that promote tumor growth.
- Caspase Activation: Induces apoptosis through the intrinsic pathway by activating caspases, leading to programmed cell death.
- Cyclooxygenase Inhibition: Reduces inflammation by inhibiting COX enzymes, thereby decreasing prostaglandin synthesis.
4.1 In Vivo Studies
In vivo studies using animal models have further validated the anticancer potential of this compound. For instance, administration in mice bearing xenograft tumors resulted in significant tumor growth inhibition compared to controls.
4.2 Clinical Implications
The dual action of this compound as both an anticancer and anti-inflammatory agent suggests potential applications in treating conditions like cancer-related pain and inflammation.
5. Conclusion
The biological activity of this compound underscores its potential as a therapeutic agent in oncology and inflammation management. Continued research into its mechanisms and efficacy will be essential for developing it into a clinically useful drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
